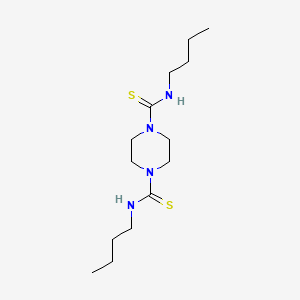
N1,N4-Dibutyl-1,4-piperazinedicarbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-Dibutyl-1,4-piperazinedicarbothioamide: is an organic compound with the molecular formula C14H28N4S2 It is a derivative of piperazine, a heterocyclic amine, and contains two butyl groups and two thioamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-Dibutyl-1,4-piperazinedicarbothioamide typically involves the reaction of piperazine with butyl isothiocyanate. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product.
Industrial Production Methods: In an industrial setting, the production of N,N’-Dibutyl-1,4-piperazinedicarbothioamide may involve large-scale reactions in batch or continuous flow reactors. The use of automated systems for mixing, heating, and purification ensures consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions: N,N’-Dibutyl-1,4-piperazinedicarbothioamide can undergo various chemical reactions, including:
Oxidation: The thioamide groups can be oxidized to form sulfoxides or sulfones.
Reduction: The thioamide groups can be reduced to form amines.
Substitution: The butyl groups can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride can be used under anhydrous conditions.
Substitution: Alkyl halides or aryl halides can be used in the presence of a base such as potassium carbonate.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Alkyl or aryl derivatives of N,N’-Dibutyl-1,4-piperazinedicarbothioamide.
Scientific Research Applications
Chemistry: N,N’-Dibutyl-1,4-piperazinedicarbothioamide is used as a building block in the synthesis of more complex organic molecules
Biology: In biological research, N,N’-Dibutyl-1,4-piperazinedicarbothioamide is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a valuable tool in the study of enzyme function and regulation.
Medicine: N,N’-Dibutyl-1,4-piperazinedicarbothioamide has potential applications in medicinal chemistry as a lead compound for the development of new drugs. Its unique structure and reactivity make it a promising candidate for the treatment of various diseases.
Industry: In the industrial sector, N,N’-Dibutyl-1,4-piperazinedicarbothioamide is used as an intermediate in the production of specialty chemicals. Its versatility and reactivity make it a valuable component in the manufacture of polymers, coatings, and adhesives.
Mechanism of Action
The mechanism of action of N,N’-Dibutyl-1,4-piperazinedicarbothioamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thioamide groups can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition of enzyme activity. Additionally, the butyl groups can interact with hydrophobic regions of proteins, enhancing the binding affinity and specificity of the compound.
Comparison with Similar Compounds
- N,N’-Diethyl-1,4-piperazinedicarbothioamide
- N,N’-Dipropyl-1,4-piperazinedicarbothioamide
- N,N’-Dibutyl-1,4-piperazinedicarboxamide
Comparison: N,N’-Dibutyl-1,4-piperazinedicarbothioamide is unique due to the presence of thioamide groups, which confer distinct chemical reactivity compared to carboxamide derivatives. The butyl groups also provide increased hydrophobicity, enhancing its interactions with hydrophobic regions of proteins and other biomolecules. This makes N,N’-Dibutyl-1,4-piperazinedicarbothioamide a valuable compound for applications requiring specific molecular interactions.
Properties
CAS No. |
80490-80-8 |
|---|---|
Molecular Formula |
C14H28N4S2 |
Molecular Weight |
316.5 g/mol |
IUPAC Name |
1-N,4-N-dibutylpiperazine-1,4-dicarbothioamide |
InChI |
InChI=1S/C14H28N4S2/c1-3-5-7-15-13(19)17-9-11-18(12-10-17)14(20)16-8-6-4-2/h3-12H2,1-2H3,(H,15,19)(H,16,20) |
InChI Key |
KDEPUXJLUAVPAH-UHFFFAOYSA-N |
Isomeric SMILES |
CCCCNC(/C=C/CC)(N1CCN(C(C1)C(=S)N)S)S |
Canonical SMILES |
CCCCNC(=S)N1CCN(CC1)C(=S)NCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















